Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate
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Overview
Description
Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate is a chemical compound with the molecular formula C7H8ClN3O2 and a molecular weight of 201.61 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate typically involves the reaction of 2-amino-6-chloropyrimidine with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon with hydrogen gas.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 2-amino-6-substituted pyrimidine derivatives.
Oxidation: Formation of 2-nitro-6-chloropyrimidine derivatives.
Reduction: Formation of 2-alkylamino-6-chloropyrimidine derivatives.
Hydrolysis: Formation of 2-(2-amino-6-chloropyrimidin-4-yl)acetic acid.
Scientific Research Applications
Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of antiviral and anticancer agents.
Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Industrial Applications: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-chloropyrimidin-4-yl)acetate: Lacks the amino group, making it less reactive in certain substitution reactions.
Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate: Contains a more complex structure with additional functional groups, leading to different reactivity and applications.
Uniqueness
Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate is unique due to the presence of both an amino group and a chlorine atom on the pyrimidine ring. This combination allows for diverse chemical modifications and a wide range of applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C7H8ClN3O2 |
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Molecular Weight |
201.61 g/mol |
IUPAC Name |
methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate |
InChI |
InChI=1S/C7H8ClN3O2/c1-13-6(12)3-4-2-5(8)11-7(9)10-4/h2H,3H2,1H3,(H2,9,10,11) |
InChI Key |
QGGHLPLRDPIXRR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=NC(=N1)N)Cl |
Origin of Product |
United States |
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